molecular formula C12H23NO4 B558588 (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine CAS No. 60143-30-8

(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B558588
CAS No.: 60143-30-8
M. Wt: 245.32 g/mol
InChI Key: HJENAZQPOGVAEK-UHFFFAOYSA-N
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Description

(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine: is a compound used in peptide synthesis, particularly as a protecting group for cysteine residues. The compound consists of tert-butyloxycarbonyl (Boc) as the N-terminal protecting group, tert-butyl (tbu) as the side-chain protecting group for cysteine, and dicyclohexylamine (dcha) as the counterion. This combination ensures the stability of the cysteine residue during peptide synthesis, preventing unwanted side reactions.

Mechanism of Action

Target of Action

Boc-Cys(Tbu)-OH DCHA is primarily used as a protecting group in peptide synthesis . Its primary targets are the cysteine residues in peptides and proteins . The role of these targets is crucial in the structure and function of peptides and proteins, as they can form disulfide bonds that contribute to the three-dimensional structure of these molecules .

Mode of Action

The compound interacts with its targets by protecting the cysteine residues during peptide synthesis . This protection allows for the selective synthesis of complex peptides without unwanted side reactions . Once the peptide synthesis is complete, the protecting group can be removed under specific conditions .

Biochemical Pathways

The use of Boc-Cys(Tbu)-OH DCHA facilitates the synthesis of complex disulfide-rich peptides . These peptides can be involved in various biochemical pathways, depending on their sequence and structure. The exact pathways affected would depend on the specific peptide being synthesized.

Pharmacokinetics

The pharmacokinetics of Boc-Cys(Tbu)-OH DCHA would largely depend on the specific peptide it is used to synthesize. In general, the use of protecting groups like boc-cys(tbu)-oh dcha can enhance the stability and bioavailability of peptides . This is because they prevent premature degradation or metabolism of the peptide, allowing it to reach its target site in the body .

Result of Action

The result of using Boc-Cys(Tbu)-OH DCHA in peptide synthesis is the production of complex peptides with precise structures . These peptides can have various molecular and cellular effects, depending on their specific sequences and structures. For example, they could act as hormones, neurotransmitters, or enzymes, among other roles .

Action Environment

The action of Boc-Cys(Tbu)-OH DCHA can be influenced by various environmental factors. For example, the stability of the protecting group can be affected by the pH and temperature of the reaction environment . Additionally, the efficiency of the peptide synthesis can be influenced by the choice of solvents and the presence of other reagents .

Biochemical Analysis

Biochemical Properties

Boc-Cys(Tbu)-OH DCHA plays a significant role in peptide and protein chemistry . It interacts with various enzymes and proteins during the synthesis of complex disulfide-rich peptides . The compound’s protecting group chemistry facilitates the protection and subsequent deprotection of cysteine, which is crucial for the synthesis of these peptides .

Cellular Effects

The effects of Boc-Cys(Tbu)-OH DCHA on cells are primarily related to its role in peptide synthesis. By facilitating the synthesis of complex peptides, it indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Boc-Cys(Tbu)-OH DCHA exerts its effects through its role in protecting group chemistry. The compound’s Boc group serves as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This includes facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-Cys(Tbu)-OH DCHA can change over time. For instance, the Alloc group, a type of protecting group, is stable in TFA/DCM for 24 hours at 50 °C. It becomes base-labile after piperidine treatment (30% in DMF, 3 hours, 30 °C), resulting in the complete removal of the Alloc group .

Metabolic Pathways

Boc-Cys(Tbu)-OH DCHA is involved in the metabolic pathways of peptide synthesis. It interacts with various enzymes during the synthesis of complex disulfide-rich peptides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine typically involves the protection of the cysteine thiol group with a tert-butyl group and the N-terminal amino group with a Boc group. The reaction conditions often include the use of solvents like dichloromethane (DCM) and reagents such as di-tert-butyl dicarbonate (Boc2O) for Boc protection and tert-butyl chloride for tbu protection. The final product is then treated with dicyclohexylamine to form the dcha salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions: (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Boc and tbu groups under acidic conditions (e.g., trifluoroacetic acid, TFA).

    Substitution Reactions: The thiol group of cysteine can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfide bonds.

Common Reagents and Conditions:

    Deprotection: TFA in DCM for Boc removal; piperidine in dimethylformamide (DMF) for tbu removal.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

Major Products:

    Deprotected Cysteine: Free cysteine residue after removal of protecting groups.

    Disulfides: Formation of cystine through oxidation.

Scientific Research Applications

Chemistry: (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine is widely used in peptide synthesis, enabling the construction of complex peptides and proteins with multiple cysteine residues. It facilitates the selective protection and deprotection of cysteine, allowing for precise control over peptide assembly.

Biology: In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme mechanisms, and signaling pathways. It is also employed in the development of peptide-based drugs and biomaterials.

Medicine: The compound is crucial in the synthesis of therapeutic peptides and proteins, including hormones, growth factors, and antibodies. It ensures the stability and bioactivity of these molecules during synthesis and storage.

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptide drugs and diagnostic agents. It is also employed in the development of novel biomaterials and nanotechnology applications.

Comparison with Similar Compounds

    Boc-cys(Trt)-OH: Uses trityl (Trt) as the thiol protecting group.

    Fmoc-cys(tbu)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the N-terminal protecting group.

    Alloc-cys(tbu)-OH: Uses allyloxycarbonyl (Alloc) as the N-terminal protecting group.

Uniqueness: (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine is unique due to its combination of Boc and tbu protecting groups, which provide robust protection for both the N-terminal amino group and the cysteine thiol group. This combination ensures high stability and selectivity during peptide synthesis, making it a preferred choice for synthesizing complex peptides with multiple cysteine residues.

Properties

IUPAC Name

(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S.C12H23N/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFNEXOXGYAUEY-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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